molecular formula C20H22N2O5 B2809433 Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate CAS No. 327980-02-9

Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate

Cat. No.: B2809433
CAS No.: 327980-02-9
M. Wt: 370.405
InChI Key: ZPZNGJBNZOVUDD-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.405. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of terephthalic acid with methanol in the presence of a catalyst to form dimethyl terephthalate.

    Amidation: The dimethyl terephthalate is then reacted with 2-(benzyl(methyl)amino)acetic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of serine hydroxymethyl transferase (SHMT), an enzyme involved in amino acid biosynthesis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminoterephthalate: A related compound with similar structural features but different functional groups.

    2-(Benzyl(methyl)amino)acetic acid: Shares the benzyl(methyl)amino group but lacks the terephthalate moiety.

Uniqueness

Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

dimethyl 2-[[2-[benzyl(methyl)amino]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-22(12-14-7-5-4-6-8-14)13-18(23)21-17-11-15(19(24)26-2)9-10-16(17)20(25)27-3/h4-11H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNGJBNZOVUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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